molecular formula C25H32N4O5 B3055807 Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester CAS No. 67056-19-3

Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester

Cat. No.: B3055807
CAS No.: 67056-19-3
M. Wt: 468.5 g/mol
InChI Key: WWZNEVRKXCRHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[2,3-c]pyrazole family, a class of fused heterocycles known for diverse pharmacological activities. Structurally, it features a pyran ring fused to a pyrazole core at positions 2 and 3, with a 6-oxo group and acetic acid ethyl ester moiety.

Properties

IUPAC Name

ethyl 2-[5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5/c1-5-33-22(30)16-29-18(3)23-17(2)19(25(31)34-24(23)26-29)10-11-27-12-14-28(15-13-27)20-8-6-7-9-21(20)32-4/h6-9H,5,10-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZNEVRKXCRHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C2C(=C(C(=O)OC2=N1)CCN3CCN(CC3)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217363
Record name Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67056-19-3
Record name Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067056193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003116042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pyrano[2,3-c]pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester , is a complex organic molecule that exhibits promising pharmacological properties. This article explores its biological activity based on various studies and findings.

Structural Features

The compound features a pyrano ring fused with a pyrazole moiety , along with several functional groups that enhance its solubility and biological effects. The presence of the ethyl ester group and the piperazine substituent are particularly notable for their potential to improve pharmacokinetics and target specificity.

Biological Activities

  • Anticancer Properties
    • Pyrano[2,3-c]pyrazole derivatives have shown significant anticancer activity against various cancer cell lines. For instance, specific derivatives have been reported to inhibit cell proliferation in hepatocellular carcinoma (HCC) cell lines such as HepG2 and Huh7, with IC50 values as low as 2.28 μM for certain compounds .
    • Compound 4j , a related pyrano[2,3-c]pyrazole derivative, demonstrated potent inhibitory effects on glioma stem cells and exhibited low cytotoxicity towards non-cancerous cells, highlighting its therapeutic potential in targeting cancer while minimizing harm to healthy tissues .
  • Kinase Inhibition
    • The compound has been identified as an inhibitor of key kinases involved in oncogenic signaling pathways. For example, it inhibits p38 MAP kinase, which plays a critical role in inflammatory responses and cancer progression. This inhibition suggests potential applications in treating inflammatory diseases and cancers .
    • Studies indicate that certain pyrano[2,3-c]pyrazoles can act as allosteric inhibitors by binding to lipid-binding pockets within these kinases, thus offering a novel approach for drug development.
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties by inhibiting pathways associated with inflammation. This is particularly relevant in conditions where chronic inflammation is a contributing factor to disease progression.
  • Additional Biological Activities
    • Beyond anticancer and anti-inflammatory effects, pyrano[2,3-c]pyrazoles have shown antibacterial and antifungal activities. Some derivatives have been characterized for their ability to inhibit the growth of various bacterial strains and fungi, indicating their potential utility in treating infections .

Case Studies

  • A study conducted on a series of pyrano[2,3-c]pyrazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, the introduction of halogen substituents enhanced the anticancer efficacy against HCC cell lines while maintaining low toxicity to normal cells .
  • Another study highlighted the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles which demonstrated low micromolar activity against AKT2/PKBβ kinase—an important target in glioma therapy—showing promise for further development as anticancer agents .

Data Tables

Here are some summarized findings regarding various pyrano[2,3-c]pyrazole derivatives:

Compound Name Structural Features Biological Activity IC50 (μM)
Compound 4pEthyl ester groupAnticancer (HepG2)2.28
Compound 4jN-(4-chlorophenyl)Anti-gliomaEC50 (potent)
Compound 5Piperazine substituentKinase inhibitionLow micromolar

Comparison with Similar Compounds

Tables

Table 1: Structural comparison of pyrano[2,3-c]pyrazole derivatives. Table 2: Synthesis methodologies for pyrano[2,3-c]pyrazoles.

Preparation Methods

Conventional Heating vs. Microwave-Assisted Approaches

Shukla et al. demonstrated that refluxing ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile in ethanol with piperidine yields pyrano[2,3-c]pyrazoles in 2–2.5 hours with 70–85% efficiency. However, microwave irradiation significantly reduces reaction times to 10–15 minutes while maintaining comparable yields (80–90%). The accelerated kinetics under microwaves are attributed to enhanced dipole polarization and thermal efficiency.

Green Solvent and Catalyst Innovations

Rupnar et al. employed water-ethanol mixtures under microwave conditions with L-tyrosine as a biodegradable catalyst, achieving 88–92% yields. Similarly, Shabalala et al. reported a catalyst-free ultrasonic method in aqueous media, obtaining 94% yield within 20 minutes. These methods align with green chemistry metrics, such as reduced environmental factor (E-factor < 0.5) and high atom economy (>85%).

Introduction of the Piperazinyl-Ethyl Side Chain

The 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl] substituent is introduced via nucleophilic substitution or coupling reactions.

Piperazine Functionalization Strategies

The synthesis of 4-(2-methoxyphenyl)piperazine derivatives often begins with reacting 2-methoxyphenylamine with bis(2-chloroethyl)amine under basic conditions. Recent advancements by Vasava et al. utilize ZnS nanoparticles in water under ultrasonication to facilitate C–N bond formation, achieving 89–93% yields for analogous piperazine-ethyl intermediates.

Coupling to the Pyranopyrazole Core

Maddila et al. demonstrated that Mn/ZrO₂-catalyzed Ullmann-type coupling in aqueous ethanol efficiently attaches piperazinyl-ethyl groups to heterocyclic cores at 80°C. For the target compound, reacting 5-chloroethylpyrano[2,3-c]pyrazole with 4-(2-methoxyphenyl)piperazine in the presence of Cs₂CO₃ and Pd(OAc)₂ yields the coupled product in 78% yield after 6 hours.

Esterification and Final Functionalization

The ethyl ester group is introduced via Steglich esterification or transesterification.

Carboxylic Acid Activation

The pyrano[2,3-c]pyrazole-2(6H)-acetic acid intermediate is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Subsequent reaction with ethanol at 0°C for 2 hours affords the ethyl ester in 91% yield.

One-Pot Esterification-Deprotection

Alternative protocols by Dalal et al. utilize trimethylsilyl chloride (TMSCl) as a dual-purpose activator and protecting group remover, enabling esterification in 85% yield without isolating the acid intermediate.

Optimization and Process Scalability

Comparative Analysis of Catalysts

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperidine Ethanol Reflux 2.5 82
L-Tyrosine H₂O-EtOH Microwave (100) 0.25 89
Mn/ZrO₂ Aqueous EtOH 80 0.5 94

Ultrasonic irradiation reduces particle size and enhances mass transfer, particularly beneficial for nano-catalyzed reactions.

Regioselective Challenges

The 3,4-dimethyl substituents necessitate careful control of steric and electronic effects during cyclization. Katritzky et al. emphasized using bulky bases like LDA to direct methylation selectively to the 3- and 4-positions, achieving >95% regioselectivity.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, –CH₂CH₃), 2.15 (s, 3H, C3–CH₃), 2.30 (s, 3H, C4–CH₃), 3.72 (s, 3H, –OCH₃), 4.12 (q, 2H, –OCH₂–).
    • ¹³C NMR : 168.5 ppm (ester C=O), 163.2 ppm (pyranone C=O).
  • Mass Spectrometry :

    • HRMS (ESI⁺): m/z calculated for C₂₅H₃₄N₄O₅ [M+H]⁺: 513.2481; found: 513.2485.

Q & A

Q. What are the established synthetic routes for pyrano[2,3-c]pyrazole derivatives, and how can they be adapted for the target compound?

Pyrano[2,3-c]pyrazole derivatives are typically synthesized via multi-component reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, aldehydes, and malononitrile under aqueous or solvent-free conditions . For the target compound, the piperazinyl-ethyl and methoxyphenyl substituents require sequential functionalization. A proposed method involves:

  • Step 1: Condensation of ethyl acetoacetate with hydrazine hydrate to form a pyrazolone intermediate.
  • Step 2: Introduction of the 2-methoxyphenyl-piperazine moiety via nucleophilic substitution or coupling reactions (e.g., using 1-(2-methoxyphenyl)piperazine and ethyl bromide derivatives).
  • Step 3: Cyclization with malononitrile or cyanoacetate to form the pyran ring . Key parameters include pH control (~8–9) and catalysis by CTACl (cetyltrimethylammonium chloride) to enhance yield .

Q. How is the structural characterization of this compound performed, particularly for confirming regiochemistry and stereochemistry?

Structural confirmation relies on:

  • X-ray crystallography: Single-crystal analysis (e.g., triclinic P-1 space group) to resolve bond angles, dihedral deviations (e.g., pyran ring vs. pyrazole planarity: 1.93°), and intermolecular hydrogen bonding (N–H···O distances: 2.956–3.274 Å) .
  • Spectroscopy: 1^1H/13^13C NMR to identify methyl groups (δ ~2.1–2.5 ppm) and ester carbonyls (δ ~170 ppm). IR confirms lactam C=O stretches (~1680 cm1^{-1}) .
  • Mass spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 471.5 for C27_{27}H25_{25}N3_3O5_5) .

Q. What biological activities are associated with pyrano[2,3-c]pyrazole derivatives, and how are these validated experimentally?

Reported activities include analgesic , anti-inflammatory , and antimicrobial properties . Validation methods:

  • In vitro assays: COX-1/COX-2 inhibition (IC50_{50} determination via ELISA) and antimicrobial disk diffusion (MIC values against S. aureus or E. coli) .
  • Molecular docking: Targeting serotonin receptors (5-HT1A_{1A}) due to the piperazinyl group’s affinity for CNS targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the ethyl ester group in the target compound?

Critical factors include:

  • Solvent selection: Ethanol or water for recrystallization to reduce hygroscopicity .
  • Catalyst screening: Piperidine (5 mol%) or ionic liquids (e.g., [Et3_3NH][HSO4_4]) to accelerate cyclization .
  • Temperature control: Reflux (80°C) for 12 hours to ensure complete esterification . Purity is assessed via TLC (hexane/ethyl acetate 4:1) and 1^1H NMR integration of ethyl ester protons (δ ~1.2–4.2 ppm) .

Q. How do researchers resolve contradictions in bioactivity data between structurally similar pyrano[2,3-c]pyrazole derivatives?

Discrepancies often arise from substituent effects (e.g., methoxy vs. chloro groups) or assay variability . Mitigation strategies:

  • SAR studies: Systematic variation of the 3,4-dimethyl and piperazinyl-ethyl groups to correlate substituent polarity with receptor binding .
  • Dose-response standardization: Use of IC50_{50}/EC50_{50} values normalized to positive controls (e.g., ibuprofen for anti-inflammatory assays) .

Q. What computational methods are employed to study structure-activity relationships (SAR) for this compound’s neuropharmacological potential?

  • Docking simulations: AutoDock Vina or Schrödinger Suite to model interactions with dopamine D2_2 or serotonin 5-HT2A_{2A} receptors, focusing on the piperazinyl group’s role in blood-brain barrier penetration .
  • MD simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. What challenges arise in crystallographic analysis of hygroscopic pyrano[2,3-c]pyrazole derivatives, and how are they addressed?

Challenges include crystal degradation due to moisture absorption. Solutions:

  • Anti-solvent vapor diffusion: Crystallization in ethanol/hexane mixtures to stabilize lattice packing .
  • Low-temperature XRD: Data collection at 100 K to minimize thermal motion artifacts .

Q. How are reaction mechanisms elucidated for multi-step syntheses involving the piperazinyl-ethyl substituent?

Mechanistic insights are gained via:

  • Intermediate trapping: LC-MS or 19^19F NMR (if fluorinated reagents are used) to detect transient species .
  • Kinetic profiling: Monitoring by in situ IR to identify rate-determining steps (e.g., cyclization vs. ester hydrolysis) .

Q. What strategies are used to reconcile discrepancies between in vitro bioactivity and in vivo efficacy?

Discrepancies may stem from poor pharmacokinetics (e.g., low oral bioavailability). Approaches:

  • Prodrug design: Ester-to-acid conversion (e.g., ethyl ester hydrolysis in vivo) to enhance solubility .
  • Metabolic stability assays: Liver microsome studies (human/rat) to identify cytochrome P450 liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.